Mirtazapine N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
Mirtazapine N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine N-oxide is a major metabolite of the tetracyclic antidepressant mirtazapine. As a significant product of in vivo metabolism, a thorough understanding of its chemical properties and a robust methodology for its identification are crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and impurity profiling in the manufacturing of mirtazapine. This technical guide provides an in-depth overview of the chemical characteristics, structure elucidation, and analytical methodologies pertaining to Mirtazapine N-oxide.
Chemical and Physical Properties
Mirtazapine N-oxide is formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4 through the oxidation of the tertiary amine in the piperazine ring of mirtazapine.[1] This biotransformation results in a compound with altered polarity and potentially different pharmacological and toxicological properties compared to the parent drug.
Table 1: Chemical and Physical Properties of Mirtazapine N-oxide
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide | [1] |
| CAS Number | 155172-12-6 | [1] |
| Molecular Formula | C₁₇H₁₉N₃O | [1] |
| Molecular Weight | 281.35 g/mol | |
| Appearance | Solid | [1] |
| Solubility | Soluble in methanol | [1] |
| Purity | ≥95% (as a mixture of diastereomers) | [1] |
Synthesis of Mirtazapine N-oxide
The controlled synthesis of Mirtazapine N-oxide is essential for its use as a reference standard in analytical methods and for further pharmacological and toxicological evaluation.
Experimental Protocol: Synthesis via Oxidation
A common and effective method for the preparation of Mirtazapine N-oxide is the direct oxidation of mirtazapine.[3]
Reagents and Materials:
-
Mirtazapine
-
Peracetic acid
-
Dichloromethane
-
Water
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Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve mirtazapine in dichloromethane in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add peracetic acid to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash it with water to remove any unreacted acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude Mirtazapine N-oxide.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the pure Mirtazapine N-oxide. A reported yield for this synthesis is approximately 90%.[3]
Structure Elucidation
The definitive identification and structural confirmation of Mirtazapine N-oxide rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Mirtazapine N-oxide.
-
Electrospray Ionization (ESI-MS): In positive ion mode, Mirtazapine N-oxide typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 282.2.[4] This confirms the addition of an oxygen atom to the mirtazapine molecule (MW = 265.36 g/mol ).
-
MS/MS Fragmentation: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).[2] Therefore, in the MS/MS spectrum of the [M+H]⁺ ion of Mirtazapine N-oxide, a significant fragment ion at m/z 266.2, corresponding to the protonated mirtazapine molecule, is expected. Further fragmentation would likely follow the established patterns for mirtazapine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbon atoms adjacent to the N-oxide group are expected to be deshielded and shift downfield compared to their positions in the mirtazapine spectrum. The methyl protons on the nitrogen atom will also experience a downfield shift.
-
¹³C NMR: Similarly, the carbon atoms directly bonded to the N-oxide nitrogen will be shifted downfield. The carbon of the methyl group will also be affected.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups. The formation of the N-oxide bond introduces a characteristic vibrational mode.
-
N-O Stretch: A characteristic absorption band for the N-O stretching vibration in tertiary amine N-oxides is typically observed in the region of 950-970 cm⁻¹. The presence of a new, strong band in this region of the IR spectrum of the product, which is absent in the spectrum of mirtazapine, would provide strong evidence for the formation of the N-oxide. The FT-IR spectrum of mirtazapine shows characteristic peaks at approximately 2967 cm⁻¹ (C-H aromatic stretch) and 1585 cm⁻¹ (C-H stretching of the benzene ring).[5]
Table 2: Summary of Spectroscopic Data for Structure Elucidation
| Technique | Expected Key Feature for Mirtazapine N-oxide |
| ESI-MS | [M+H]⁺ ion at m/z 282.2 |
| MS/MS | Neutral loss of 16 Da from the parent ion |
| ¹H NMR | Downfield shift of protons α to the N-oxide |
| ¹³C NMR | Downfield shift of carbons α to the N-oxide |
| FT-IR | Presence of a strong N-O stretching band around 950-970 cm⁻¹ |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of mirtazapine and its metabolites, including Mirtazapine N-oxide, in various matrices.
Experimental Protocol: HPLC Method for Analysis
The following is a general HPLC method that can be adapted for the analysis of Mirtazapine N-oxide. Method validation in accordance with ICH guidelines is essential for ensuring the reliability of the results.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[3][6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient or isocratic elution profile will need to be optimized for the separation of mirtazapine and its metabolites.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Mirtazapine N-oxide has significant absorbance (e.g., around 290 nm).[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25 °C) is crucial for reproducible retention times.
Sample Preparation (from biological matrices):
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup and concentration of the analyte can be achieved using LLE with a suitable organic solvent or SPE with an appropriate cartridge.
-
Reconstitution: The dried extract is typically reconstituted in the mobile phase before injection into the HPLC system.
Method Validation:
A full validation of the HPLC method should be performed, including the assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizations
Metabolic Pathway of Mirtazapine to Mirtazapine N-oxide
Caption: Metabolic conversion of Mirtazapine.
General Workflow for Structure Elucidation
Caption: Workflow for structural confirmation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
